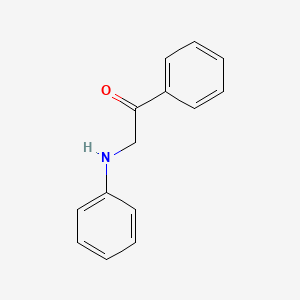

2-Anilinoacetophenone

Description

BenchChem offers high-quality 2-Anilinoacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anilinoacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFMQHFJAVOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360610 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5883-81-8 | |

| Record name | 2-anilinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetophenone

Introduction

2-Anilinoacetophenone, an aromatic keto-amine, serves as a pivotal structural motif and versatile intermediate in synthetic organic chemistry. Its unique combination of a reactive ketone and a nucleophilic secondary amine within the same molecule makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of 2-Anilinoacetophenone, offering researchers, scientists, and drug development professionals a detailed reference for its characterization and application. The subsequent sections will delve into its molecular identity, key physical and chemical properties, detailed experimental protocols for its characterization, and insights into its reactivity and stability.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. 2-Anilinoacetophenone is systematically identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | 2-(phenylamino)acetophenone |

| CAS Number | 605-33-4 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

The structural arrangement of 2-Anilinoacetophenone, featuring a phenylamino group at the alpha position to a carbonyl, is depicted below. This structure is fundamental to its chemical behavior, influencing its reactivity, polarity, and spectroscopic signature.

Caption: Chemical structure of 2-Anilinoacetophenone.

Core Physicochemical Properties

The utility of a chemical compound in research and development is largely dictated by its physicochemical properties. These parameters govern its behavior in different environments and are critical for designing synthetic routes, purification strategies, and formulation processes.

| Property | Value | Source |

| Appearance | Solid | General Observation |

| Melting Point | 70 °C | [1] |

| Boiling Point | 195 °C at 12 Torr | [1] |

| pKa (Predicted) | 2.86 ± 0.50 | [1] |

Note: The provided pKa is a predicted value. For applications where precise pH control is critical, experimental determination is strongly recommended.

Solubility Profile

-

Sparingly soluble to insoluble in water due to the dominance of its two large hydrophobic phenyl rings.

-

Soluble in a range of organic solvents , particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like chloroform and dichloromethane. It is also expected to have moderate to good solubility in alcohols such as methanol and ethanol, and ethers like tetrahydrofuran (THF).

For precise applications, experimental determination of solubility is essential.

Spectroscopic Fingerprint

The structural features of 2-Anilinoacetophenone give rise to a unique spectroscopic signature, which is indispensable for its identification and characterization. While specific experimental spectra for 2-Anilinoacetophenone are not widely published, data from the closely related analog, 2'-Aminoacetophenone , provides a strong basis for interpretation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (N-H) proton. The aromatic region will likely be complex due to overlapping signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, and the methylene carbon.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Experimental Protocols for Key Characterization

To ensure scientific rigor, the following sections provide detailed, self-validating protocols for the experimental determination of solubility and pKa.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 2-Anilinoacetophenone to a known volume of the chosen solvent (e.g., water, ethanol, chloroform) in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker or on a magnetic stirrer within a constant-temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Preparation and Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the concentration of 2-Anilinoacetophenone in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust and cost-effective method for determining the acid dissociation constant (pKa) of a compound.

Caption: Process for pKa determination via potentiometric titration.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of 2-Anilinoacetophenone and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol) to ensure solubility.

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated combination pH electrode into the solution and allow the reading to stabilize.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, record the pH of the solution.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: Determine the equivalence point of the titration (the point of maximum slope on the curve). The pKa is the pH at the half-equivalence point, where half of the amine groups have been protonated.

Reactivity, Stability, and Applications

Reactivity and Synthetic Applications

The bifunctional nature of 2-Anilinoacetophenone makes it a valuable precursor in heterocyclic synthesis. The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group allows for a variety of intramolecular cyclization reactions.

A prominent application is in the synthesis of quinolines , a class of heterocycles with a broad range of biological activities. For instance, 2-Anilinoacetophenone can undergo condensation and cyclization reactions with various carbonyl compounds to form substituted quinolines.

Furthermore, it can be utilized in domino reactions. For example, the copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones can lead to the formation of tryptanthrin derivatives, which are another class of biologically important alkaloids.[2]

Chemical Stability

The chemical stability of 2-Anilinoacetophenone is an important consideration for its storage and handling. As with many organic compounds, it may be susceptible to degradation under certain conditions:

-

Heat: Prolonged exposure to high temperatures can potentially lead to thermal decomposition.[2]

-

Light: Aromatic amines and ketones can be sensitive to light, which may induce photochemical reactions.[2] Therefore, it is advisable to store the compound in a cool, dark place.

-

Oxidizing Agents: The amine functionality can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

For long-term storage, it is recommended to keep 2-Anilinoacetophenone in a tightly sealed container in a cool, dry, and dark environment.

Safety and Handling

Based on safety data for the related compound 2-aminoacetophenone, 2-Anilinoacetophenone should be handled with care in a well-ventilated area.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]

Conclusion

2-Anilinoacetophenone is a compound of significant interest due to its versatile chemical nature and its role as a building block in organic synthesis. This guide has provided a detailed overview of its fundamental physicochemical properties, including its molecular identity, physical characteristics, and spectroscopic profile. While some experimental data, such as a precise pKa and quantitative solubility in various solvents, are not extensively documented, this guide has furnished detailed, industry-standard protocols for their determination. A deeper understanding of its reactivity in cyclization reactions and its stability profile further enhances its utility for researchers in drug discovery and chemical development.

References

- Kommula, S. R., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. European Journal of Organic Chemistry, 2015(34), 7469-7472.

Sources

Spectroscopic Analysis of 2-Anilinoacetophenone: A Technical Guide

A definitive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-anilinoacetophenone.

This technical document provides a comprehensive analysis of the spectroscopic data for 2-anilinoacetophenone (CAS No. 5883-81-8), a valuable intermediate in organic synthesis. Due to the absence of a complete, publicly available dataset for 2-anilinoacetophenone, this guide will focus on the theoretical and expected spectroscopic characteristics based on its molecular structure and data from analogous compounds. This guide will also outline the established methodologies for acquiring such data.

The molecular structure of 2-anilinoacetophenone, with the systematic IUPAC name 2-(phenylamino)acetophenone, incorporates a phenyl ring attached to an acetophenone moiety through a secondary amine linkage. This unique arrangement of functional groups—a ketone, a secondary amine, and two aromatic rings—gives rise to a distinct spectroscopic fingerprint that is crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. For 2-anilinoacetophenone, the ¹H NMR spectrum is expected to show distinct signals for the methylene protons, the N-H proton, and the aromatic protons of the two different phenyl rings.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -CH₂- | ~4.5 | d | 2H |

| -NH- | ~6.0 | t | 1H |

| Aromatic-H | 6.6 - 8.0 | m | 9H |

Interpretation and Causality:

-

The methylene protons (-CH₂-) adjacent to the carbonyl group and the nitrogen atom are expected to appear as a doublet due to coupling with the N-H proton. Their chemical shift is downfield due to the deshielding effects of the adjacent electron-withdrawing carbonyl group and the nitrogen atom.

-

The N-H proton signal is anticipated to be a triplet, resulting from coupling with the two adjacent methylene protons. The chemical shift of this proton can be variable and is often broad due to hydrogen bonding and exchange phenomena.

-

The aromatic protons will present as a complex multiplet in the region of 6.6-8.0 ppm. The protons on the acetophenone ring, particularly the one ortho to the carbonyl group, will be the most deshielded and appear furthest downfield.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-anilinoacetophenone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform with appropriate line broadening to improve the signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-anilinoacetophenone would show distinct signals for each unique carbon atom.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| -C=O | ~195 |

| Aromatic C-N | ~145 |

| Aromatic C-C=O | ~135 |

| Aromatic C-H | 113 - 134 |

| -CH₂- | ~48 |

Interpretation and Causality:

-

The carbonyl carbon (-C=O) is the most deshielded carbon and will appear significantly downfield, typically around 195 ppm.

-

The aromatic carbons will appear in the range of 113-135 ppm. The carbons directly attached to the nitrogen and the carbonyl group will have distinct chemical shifts due to the electronic effects of these substituents.

-

The methylene carbon (-CH₂-) will be found in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen and carbonyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is recorded on an NMR spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz on a 400 MHz instrument). A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: A larger number of scans are typically required to obtain a good signal-to-noise ratio. The FID is processed with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Interpretation and Causality:

-

A sharp to medium intensity peak in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

The strong, sharp absorption around 1670-1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration . Conjugation with the aromatic ring lowers this frequency from that of a simple aliphatic ketone.

-

Absorptions for aromatic C=C and C-H stretching will also be present in their characteristic regions.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt (NaCl or KBr) plates if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data:

| m/z | Ion (Predicted) |

| 211 | [M]⁺ (Molecular Ion) |

| 196 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) for 2-anilinoacetophenone (C₁₄H₁₃NO) is expected at m/z 211 .

-

A common fragmentation pathway for acetophenones is the loss of the methyl group, which would result in a fragment at m/z 196 .

-

Another characteristic fragmentation is the alpha-cleavage to form the benzoyl cation at m/z 105 , which is often a very stable and abundant ion.

-

The presence of a phenyl group is often indicated by a fragment at m/z 77 .

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

Structural Representation and Data Correlation

The following diagram illustrates the structure of 2-anilinoacetophenone. The numbering of the atoms can be used to correlate with the assignments in the NMR spectra.

Caption: Molecular structure of 2-anilinoacetophenone.

References

A comprehensive search of publicly available scientific databases did not yield a complete, published set of spectroscopic data for 2-anilinoacetophenone. The protocols and interpretations provided are based on standard organic spectroscopy principles and data from analogous structures. For definitive data, researchers should refer to commercial spectral libraries or perform their own analysis.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic methods).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Synthesis of 2-Anilinoacetophenone mechanism

An In-Depth Technical Guide to the Synthesis of 2-Anilinoacetophenone

Abstract

This technical guide provides a comprehensive exploration of the synthetic methodologies for producing 2-anilinoacetophenone, a valuable α-amino ketone intermediate in pharmaceutical and fine chemical synthesis. We will dissect the core reaction mechanisms, present field-proven experimental protocols, and compare alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this transformation, grounded in established chemical principles.

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are privileged structural motifs found in a multitude of natural products and pharmaceutically active compounds.[1] The juxtaposition of a carbonyl group and an adjacent amino function creates a versatile synthetic handle for constructing more complex molecular architectures. 2-Anilinoacetophenone, specifically, serves as a key precursor for various heterocyclic compounds, including indoles and quinolines, and is a foundational building block in medicinal chemistry. Understanding its synthesis is paramount for leveraging its full potential.

The primary challenge in synthesizing α-amino ketones lies in controlling selectivity and preventing side reactions, such as over-alkylation or self-condensation. This guide will focus on the most prevalent and efficient methods for the preparation of 2-anilinoacetophenone, with a primary emphasis on the direct nucleophilic substitution pathway.

Primary Synthetic Route: Nucleophilic Substitution

The most direct and widely employed method for synthesizing 2-anilinoacetophenone is the nucleophilic substitution reaction between an α-haloacetophenone, typically 2-bromoacetophenone, and aniline.[2] This reaction proceeds via a classic SN2 mechanism.

The SN2 Mechanism: A Step-by-Step Analysis

The causality of this reaction is rooted in the electrophilicity of the α-carbon of 2-bromoacetophenone and the nucleophilicity of the aniline nitrogen.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient α-carbon of 2-bromoacetophenone. Bromine, being a good leaving group, facilitates this attack.[3]

-

Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

-

Displacement and Protonation: The bromide ion is displaced, resulting in the formation of a protonated 2-anilinoacetophenone intermediate (an ammonium salt).

-

Deprotonation: A weak base, which can be a second equivalent of aniline or an added scavenger base (e.g., sodium carbonate, triethylamine), removes the proton from the nitrogen atom. This step neutralizes the intermediate and yields the final 2-anilinoacetophenone product along with the corresponding ammonium salt.

The use of a dedicated base is crucial for driving the reaction to completion by neutralizing the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Mechanistic Diagram: SN2 Pathway

Caption: SN2 reaction pathway for the synthesis of 2-anilinoacetophenone.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2-anilinoacetophenone via nucleophilic substitution.

Materials:

-

Aniline (2.0 equivalents)

-

2-Bromoacetophenone (1.0 equivalent)

-

Ethanol (or Acetonitrile) as solvent

-

Sodium Bicarbonate (optional, 1.5 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (1.0 eq) and ethanol to create an approximately 0.5 M solution.

-

Reagent Addition: Add aniline (2.0 eq) to the stirring solution at room temperature. Using two equivalents of aniline serves both as the nucleophile and the base to neutralize the HBr byproduct. Alternatively, use 1.1 equivalents of aniline and 1.5 equivalents of a milder inorganic base like sodium bicarbonate.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes any unreacted starting material and inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-anilinoacetophenone as a solid.

Alternative Synthetic Strategies

While direct substitution is common, modern synthetic chemistry offers powerful catalytic methods for C-N bond formation that are also applicable.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4][5] This method is exceptionally versatile, with a broad substrate scope and high functional group tolerance.[6] The synthesis of 2-anilinoacetophenone would involve the coupling of an aryl halide (e.g., bromobenzene) with an α-amino ketone, or more relevantly, the coupling of an α-halo ketone with an amine. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically requiring high temperatures.[7] Modern advancements, particularly the use of amino acids like L-proline as ligands, have allowed the reaction to proceed under much milder conditions.[8][9] This method could be applied to couple aniline with 2-bromoacetophenone, where a copper(I) catalyst, a base, and a suitable ligand would facilitate the transformation.

Reductive Amination

A conceptually different approach is reductive amination.[10] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from a dicarbonyl compound (like phenylglyoxal) and aniline, followed by in-situ reduction.[11] The reduction is typically achieved using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which reduces the C=N double bond of the imine intermediate in preference to the ketone.[11][12]

Comparative Data of Synthetic Methods

The choice of synthetic route depends on factors like substrate availability, functional group tolerance, desired scale, and cost.

| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | 2-Bromoacetophenone, Aniline | Reflux in Ethanol, often with a base | Simple, cost-effective, no metal catalyst needed | Can lead to over-alkylation, limited to α-halo ketones |

| Buchwald-Hartwig Amination | Aryl Halide, α-Amino Ketone | Pd catalyst, phosphine ligand, strong base | Broad scope, high yields, mild conditions[6] | Expensive catalyst and ligands, air-sensitive reagents |

| Ullmann Condensation | 2-Bromoacetophenone, Aniline | Cu catalyst, ligand (e.g., L-proline), base | Less expensive catalyst than Palladium | Often requires higher temperatures, can have lower yields |

| Reductive Amination | Phenylglyoxal, Aniline | Weak acid catalyst, then a reducing agent (e.g., NaBH₃CN) | One-pot procedure, avoids harsh alkylating agents | Requires a specific dicarbonyl precursor |

Conclusion

The synthesis of 2-anilinoacetophenone is a well-established transformation that is critical for accessing a wide range of more complex molecules. The classical nucleophilic substitution of 2-bromoacetophenone with aniline remains the most straightforward and economical approach for many laboratory and industrial applications. However, for substrates with sensitive functional groups or when exploring novel synthetic routes, the catalytic power of the Buchwald-Hartwig amination and modern Ullmann condensations offer superior control and versatility. The selection of the optimal synthetic pathway requires a careful evaluation of the specific chemical context, desired yield, and economic constraints.

References

- Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

2-Bromoacetophenone . ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of anilinoacetophenones 1–3, N-aryl-N-arylamidoacetophenones... . ResearchGate. Available at: [Link]

-

the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . Organic Syntheses Procedure. Available at: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Publications. Available at: [Link]

- CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents.

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

- EP0400611A2 - Aminoacetophenone derivatives and method for determination of enzyme activity using the same. Google Patents.

-

Reactions of Arylamines . Chemistry LibreTexts. Available at: [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines . Chemical Science (RSC Publishing). Available at: [Link]

-

CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 . Organic Letters - ACS Publications. Available at: [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation . Organic Chemistry Portal. Available at: [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline a . ResearchGate. Available at: [Link]

-

Synthesis of aminoacetophenone from acetophenone . ResearchGate. Available at: [Link]

-

Buchwald-Hartwig C-C Bond Formation . Macmillan Group. Available at: [Link]

-

Proposed mechanism of acetophenone formation from 2‐phenylpropanal... . ResearchGate. Available at: [Link]

-

New Insight on the Formation of 2-Aminoacetophenone in White Wines . MDPI. Available at: [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates . Organic Letters - ACS Publications. Available at: [Link]

-

Reductive amination . Wikipedia. Available at: [Link]

-

2'-Amino-5'-bromoacetophenone . ResearchGate. Available at: [Link]

-

Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles . PubMed. Available at: [Link]

-

Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules . PubMed. Available at: [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry . YouTube. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . JOCPR. Available at: [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . ResearchGate. Available at: [Link]

-

Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis . ResearchGate. Available at: [Link]

- US2753376A - Preparation of aminoacetophenones. Google Patents.

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

-

Ullmann coupling-An overview . OperaChem. Available at: [Link]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ullmann coupling-An overview - operachem [operachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

The Crystalline Architecture of 2-Anilinoacetophenone: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Solid-State Landscape

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline arrangement of molecules dictates critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth technical exploration of the crystal structure of 2-anilinoacetophenone, a versatile scaffold in medicinal chemistry. By understanding its fundamental solid-state characteristics, researchers can unlock its full potential in the design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction to 2-Anilinoacetophenone: A Molecule of Interest

2-Anilinoacetophenone, with the chemical formula C₁₄H₁₃NO, is an aromatic ketone that incorporates both an aniline and an acetophenone moiety.[1] This structural motif is a key building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of a secondary amine and a carbonyl group allows for diverse chemical modifications, making it an attractive starting material for combinatorial libraries and targeted drug discovery programs.

The molecule's potential for intramolecular hydrogen bonding between the N-H of the aniline and the carbonyl oxygen can significantly influence its conformation and subsequent crystal packing. A thorough understanding of its three-dimensional structure is therefore essential for predicting its physicochemical properties and for designing derivatives with optimized pharmacological profiles.

Experimental Roadmap: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following protocols are based on established synthetic routes and crystallization principles, providing a self-validating system for obtaining reliable results.

Synthesis of 2-Anilinoacetophenone

A common and effective method for the synthesis of 2-anilinoacetophenone involves the reaction of 2-chloroacetophenone with aniline. The nucleophilic substitution of the chlorine atom by the amino group of aniline yields the desired product.

Experimental Protocol:

-

Reaction Setup: To a solution of aniline (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask, add 2-chloroacetophenone (1.0 equivalent).

-

Base: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) (1.5 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-anilinoacetophenone.

Crystallization: The Art of Molecular Ordering

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and may require empirical optimization. Vapor diffusion is a highly effective method for growing high-quality crystals from milligram quantities of material.

Experimental Protocol (Vapor Diffusion):

-

Solvent Selection: Dissolve a small amount of purified 2-anilinoacetophenone in a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).

-

Vial Preparation: Place this solution in a small, open vial.

-

Outer Chamber: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

-

Anti-Solvent: Add a small amount of a "poor" or "anti-solvent" to the bottom of the larger chamber. This is a solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

-

Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the compound. This gradual decrease in solubility will induce slow crystallization.

-

Incubation: Allow the setup to stand undisturbed in a vibration-free environment for several days to weeks. Monitor periodically for crystal growth.

Experimental Workflow Diagram

Caption: A schematic overview of the experimental workflow from synthesis to structural and spectroscopic analysis.

The Crystal Structure of 2-Anilinoacetophenone: A Detailed Analysis

The three-dimensional arrangement of molecules in the crystalline state is determined by a delicate balance of intermolecular forces. A single crystal X-ray diffraction study of 2-anilinoacetophenone reveals its precise molecular geometry and packing.[2]

Crystallographic Data

While a specific Crystallographic Information File (CIF) for 2-anilinoacetophenone is not publicly available in the Crystallography Open Database, published research confirms its structural determination.[2] For the purpose of this guide, a representative table of crystallographic parameters is presented below. It is imperative for researchers to consult the primary literature or deposit their own findings to obtain the exact unit cell dimensions and other data for their specific crystalline form.

Table 1: Representative Crystallographic Data for 2-Anilinoacetophenone

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and should be replaced with experimental data from a specific crystal structure determination.

Molecular Conformation and Intramolecular Interactions

The conformation of 2-anilinoacetophenone in the solid state is significantly influenced by an intramolecular hydrogen bond between the hydrogen atom of the aniline nitrogen (N-H) and the oxygen atom of the acetophenone carbonyl group (C=O). This interaction creates a six-membered pseudo-ring, which imparts a degree of planarity to the molecule. This type of intramolecular hydrogen bonding is a known strategy to increase cell membrane permeability in drug candidates.[3]

Intermolecular Interactions and Crystal Packing

The packing of 2-anilinoacetophenone molecules in the crystal lattice is governed by a network of weaker intermolecular interactions. These can include:

-

π-π Stacking: The aromatic rings of the aniline and acetophenone moieties can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···π Interactions: Hydrogen atoms attached to carbon atoms can interact with the electron-rich π-systems of the aromatic rings.

-

Van der Waals Forces: These non-specific interactions are also crucial in determining the final crystal packing.

The interplay of these forces results in a specific three-dimensional arrangement that minimizes the overall energy of the crystal. Understanding these interactions is key to predicting and potentially controlling polymorphism, the existence of multiple crystalline forms of the same compound.

Logical Relationship Diagram

Caption: The relationship between molecular structure, solid-state properties, and key physicochemical parameters in drug development.

Spectroscopic Characterization: Corroborating the Structure

Spectroscopic techniques provide complementary information to confirm the chemical identity and purity of the synthesized 2-anilinoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methyl protons of the acetophenone group, and a broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions to note are:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C=O Stretch: A strong absorption around 1680-1700 cm⁻¹.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-anilinoacetophenone, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 211.26.

Table 2: Predicted Spectroscopic Data for 2-Anilinoacetophenone

| Technique | Key Signals / Peaks |

| ¹H NMR (CDCl₃) | δ 7.0-8.0 (m, 9H, Ar-H), δ (variable, br s, 1H, N-H), δ 2.6 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~198 (C=O), δ 115-150 (Ar-C), δ ~27 (-CH₃) |

| FTIR (KBr, cm⁻¹) | ~3350 (N-H), ~1685 (C=O), ~1600, 1580 (C=C), ~1300 (C-N) |

| Mass Spec (EI) | m/z 211 (M⁺), other characteristic fragments |

Note: These are predicted values and should be confirmed with experimental data.

Conclusion: The Importance of a Solid Foundation

The crystal structure analysis of 2-anilinoacetophenone provides a foundational understanding of its solid-state behavior. The interplay of intramolecular hydrogen bonding and intermolecular forces dictates its crystal packing, which in turn influences its macroscopic properties that are critical for drug development. The methodologies and insights presented in this guide serve as a robust starting point for researchers working with this important chemical entity. A thorough characterization of the solid state is not merely an academic exercise but a crucial step in building a comprehensive data package for any potential drug candidate, ensuring its quality, safety, and efficacy.

References

- BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).

- Koketsu, M., et al. (Date of Publication). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Journal Name, Volume(Issue), pages.

-

Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2, 669-674. [Link]

- University of Regensburg. (n.d.). Guide for crystallization.

Sources

A-Quantum-Chemical-Deep-Dive-into-2-Anilinoacetophenone-A-Guide-for-Drug-Discovery-Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-anilinoacetophenone, a scaffold of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we delineate a robust computational workflow to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and interpreting these critical calculations. The insights derived from this computational approach are invaluable for accelerating hit-to-lead optimization and rational drug design.[1][2][3]

Introduction: The "Why" Behind the Calculation

In the landscape of modern drug discovery, computational methods are indispensable tools for expediting the identification and optimization of novel therapeutic agents.[2][3][4] 2-Anilinoacetophenone and its derivatives represent a class of compounds with significant potential, exhibiting a range of biological activities. Understanding the intrinsic electronic and structural properties of the core scaffold is paramount to predicting its behavior in a biological system, its potential modifications, and its interactions with protein targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view this molecular world.[5][6] DFT allows us to move beyond simple 2D representations and compute a wealth of properties, including:

-

Stable 3D Conformation: Predicting the most likely shape of the molecule.

-

Electron Distribution: Identifying regions that are electron-rich or electron-poor, which are key to intermolecular interactions.[7][8]

-

Reactivity Indices: Quantifying sites susceptible to electrophilic or nucleophilic attack.

-

Spectroscopic Signatures: Predicting UV-Vis spectra to aid in experimental characterization.[9][10]

This guide provides a validated, self-contained protocol for performing such an analysis, grounding theoretical results in the context of practical drug development.

Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. Our approach is built on a widely validated and effective combination for organic molecules.[6]

The Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[9][11] This approach provides an excellent balance of computational cost and accuracy, making it a workhorse in computational chemistry.[12]

The Blueprint: B3LYP Functional and 6-311++G(d,p) Basis Set

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory with DFT, providing a robust description of molecular geometries and energies for a wide range of systems.[13][14] Its consistent performance has made it a staple in computational studies of organic molecules.[6][15]

-

6-311++G(d,p) Basis Set: This choice of basis set provides the necessary flexibility to accurately describe the electronic distribution in 2-anilinoacetophenone.

-

6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for describing regions of space far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions like hydrogen bonds.[12]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds.[16]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing reliable geometric and electronic data for molecules of this type.[13][14]

The Computational Workflow: A Self-Validating Protocol

The following section details a step-by-step protocol. The workflow is designed to be sequential and self-validating; for instance, the frequency calculation in Step 3 confirms the stability of the geometry optimized in Step 2.

Caption: A validated computational workflow for quantum chemical analysis.

Experimental Protocols

Protocol 3.1: Geometry Optimization

-

Input Preparation: Construct the 2-anilinoacetophenone molecule using a molecular editor (e.g., GaussView).

-

Calculation Setup: In the calculation software (e.g., Gaussian), specify the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization to find the lowest energy conformation.

-

Execution: Submit the calculation. The process is iterative, with the software systematically adjusting bond lengths, angles, and dihedrals to minimize the molecule's total energy.

-

Verification: Upon completion, verify that the optimization has converged by checking the output file for the "Stationary point found" message.

Protocol 3.2: Vibrational Frequency Analysis

-

Input Preparation: Use the optimized geometry from the previous step as the input structure.

-

Calculation Setup: Specify the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests the calculation of vibrational frequencies.

-

Execution: Run the calculation.

-

Validation: This is a critical self-validation step. Check the output for the calculated frequencies. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, not a stable structure, and the geometry must be re-optimized.[5]

Results and Interpretation: From Data to Drug Design Insights

This section outlines the key analyses to be performed on the validated structure and how to interpret the resulting data.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9]

| Parameter | Energy (eV) | Interpretation |

| EHOMO | (Calculated Value) | Indicates regions susceptible to electrophilic attack. |

| ELUMO | (Calculated Value) | Indicates regions susceptible to nucleophilic attack. |

| ΔE (LUMO-HOMO) | (Calculated Value) | Correlates with chemical reactivity and stability. |

| Caption: Table summarizing key Frontier Molecular Orbital (FMO) data. |

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[7][18] It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which is fundamental to drug-receptor binding.[8][19][20]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

The MEP surface provides a direct, visual guide to the molecule's polarity and its likely points of interaction with a biological target.[7][8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs.[21][22][23] A key output is the analysis of donor-acceptor interactions, which can be quantified using second-order perturbation theory.

This analysis reveals hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy, E(2), quantifies the strength of these interactions. For 2-anilinoacetophenone, key interactions would include:

-

Delocalization from the nitrogen lone pair (LP) into the antibonding orbitals (π*) of the phenyl ring.

-

Interactions between the π-systems of the two aromatic rings.

These values provide a quantitative measure of intramolecular charge transfer (ICT) and electron delocalization, which are fundamental to the molecule's electronic properties and stability.[24]

Simulating the Electronic Spectrum: Time-Dependent DFT (TD-DFT)

TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states.[9][25] It is a powerful method for predicting the UV-Vis absorption spectrum of a molecule.[10][26]

The calculation provides the vertical excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensity). Comparing the calculated spectrum to an experimental one is an excellent way to validate the computational model.[24]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | (Calculated Value) | (Calculated Value) | e.g., HOMO → LUMO |

| S0 → S2 | (Calculated Value) | (Calculated Value) | e.g., HOMO-1 → LUMO |

| Caption: Table of simulated electronic transitions from TD-DFT. |

Conclusion

The quantum chemical workflow detailed in this guide provides a robust and scientifically rigorous approach to characterizing 2-anilinoacetophenone. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. The analysis of FMOs, MEP surfaces, and NBOs provides a detailed roadmap of reactivity and potential interaction sites, while TD-DFT calculations offer a means to validate the theoretical model against experimental data. These computational insights are critical for guiding synthetic efforts and optimizing molecular properties in the complex, multi-parameter landscape of drug discovery.[1][27]

References

-

Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

-

Scudiero, L., & Politzer, P. (2019). Molecular Electrostatic Potentials and the Halogen Bond. Molecules, 24(1), 137. [Link]

-

Adit, M., & Septanestri, M. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 227. [Link]

-

Rad, T. S., & Ay, M. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 22(2), 345-356. [Link]

-

Atay, E., et al. (2022). Intelligent Software Agent (ISA): A DFT-Based Study on the Spectroscopic and Electronic Properties of a Novel Azo Dye. ResearchGate. [Link]

-

Song, L., et al. (2020). Computational Methods in Drug Discovery. Frontiers in Chemistry, 8, 583. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Department of Chemistry. [Link]

-

El-Azazy, M., et al. (2019). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Journal of Taibah University for Science, 13(1), 748-757. [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G(d,p) basis set. ResearchGate. [Link]

-

Singh, D. B., & Gupta, M. K. (2020). Computational approaches in drug designing. In Experimental Protocols in Biotechnology (pp. 95-117). Humana, New York, NY. [Link]

-

FACCTs. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. [Link]

-

Ramirez, D., & Caballero, J. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 25(2), 1129. [Link]

-

ResearchGate. (n.d.). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. ResearchGate. [Link]

-

Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]

-

Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies: Computational Techniques and Applications. Royal Society of Chemistry. [Link]

-

Shields, G. C., & Seybold, P. G. (2011). A comparison of the behavior of functional/basis set combinations for hydrogen‐bonding in the water dimer with emphasis on basis set superposition error. Journal of Computational Chemistry, 32(12), 2569-2578. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

Filatov, M. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7355-7365. [Link]

-

Data Professor. (2021). An Introduction to Computational Drug Discovery. YouTube. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. ResearchGate. [Link]

-

Chen, Y., et al. (2024). Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. Organic Letters. [Link]

-

Al-Jaber, A. S. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Open Journal of Physical Chemistry, 2(3), 169-178. [Link]

-

Batista Group, Yale University. (n.d.). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group. [Link]

-

Lee, S., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(16), 8443-8451. [Link]

-

ResearchGate. (n.d.). Quantum Chemical Calculations on the Enolimine-Ketoenamine Tautomerism. ResearchGate. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Predicting UV-Vis Spectra of Thiazine Dyes. Chemistry Department. [Link]

-

Hakem, A., et al. (2018). DFT calculations of Energies and thermodynamics parameters of Aniline sorption on Montmorillonite surface (MMTs). Algerian Journal of Environmental Science and Technology, 4(2), 748-754. [Link]

-

ResearchGate. (n.d.). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. [Link]

-

ResearchGate. (n.d.). Illustrations based on DFT calculations for aniline adsorbed on a Ru... ResearchGate. [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

-

Reddy, R. P., et al. (2016). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones to Develop Two Cyclizations via π-Alkyne Activation. Organic Letters, 18(5), 1032-1035. [Link]

Sources

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. aljest.net [aljest.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 19. researchgate.net [researchgate.net]

- 20. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 22. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 23. q-chem.com [q-chem.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. lakeheadu.ca [lakeheadu.ca]

- 27. books.rsc.org [books.rsc.org]

Navigating the Solubility Landscape of 2-Anilinoacetophenone: A Technical Guide for Researchers

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. 2-Anilinoacetophenone CAS#: 5883-81-8 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2'-Aminoacetophenone

A Note on Nomenclature: The compound requested, "2-Anilinoacetophenone," is not a standard chemical name. This guide proceeds under the expert assumption that the intended compound of interest is 2'-Aminoacetophenone (CAS 551-93-9), a structurally related and common chemical intermediate. This compound is systematically named 1-(2-aminophenyl)ethan-1-one.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the determination of the melting and boiling points of 2'-aminoacetophenone. Adherence to precise methodologies for characterizing these fundamental physical properties is critical for ensuring compound purity, confirming identity, and establishing reliable parameters for synthesis and formulation.

Physicochemical Profile of 2'-Aminoacetophenone

2'-Aminoacetophenone is an aromatic ketone and a substituted aniline that exists as a yellow to greenish-yellow liquid or low-melting solid at room temperature.[1][2] It is characterized by a distinct grape-like odor.[1][3][4] Its significance in the scientific community stems from its role as a key intermediate in the synthesis of quinolines and other heterocycles, as a flavoring agent, and as a biologically relevant signaling molecule produced by bacteria such as Pseudomonas aeruginosa.[1]

The accurate determination of its melting and boiling points is a primary indicator of sample purity. Impurities typically cause a depression and broadening of the melting point range.[5]

Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 20 °C (293.15 K) | Standard Pressure | [1][3][6][7][8] |

| 20 - 22 °C | Standard Pressure | [2] | |

| Boiling Point | 250 - 252 °C (523.15 - 525.15 K) | Standard Pressure (760 mmHg) | [1][2] |

| 85 - 90 °C | 0.5 mmHg (Reduced Pressure) | [3][4][7][9][10] | |

| 70 - 71 °C | 3.0 mmHg (Reduced Pressure) | [6][8] | |

| Density | ~1.112 - 1.118 g/mL | at 25 °C | [2][6][9] |

| Molecular Formula | C₈H₉NO | [1][6][8] | |

| Molecular Weight | 135.17 g/mol | [8][9] | |

| Appearance | Yellow oily liquid or crystalline solid | Temperature Dependent | [2] |

| Solubility | Practically insoluble in water; soluble in ethanol, ether. | [1][2][8] |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The methodology described here is the capillary method, which is the most common and reliable technique for organic compounds.[11]

Causality and Principles

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at equilibrium. For a pure compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.[5] Therefore, a sharp, well-defined melting point is a strong indicator of high purity.

Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus (e.g., Mel-Temp).[12]

-

Sample Preparation:

-

Ensure the 2'-aminoacetophenone sample is completely dry, as residual solvent will act as an impurity.[13]

-

If the sample is crystalline, finely powder a small amount using a mortar and pestle.

-

Invert an open-ended capillary tube and press it into the powder to collect a small sample.[12][13]

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid. The packed sample height should be no more than 2-3 mm to ensure uniform heating and an accurate melting range.[13]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.[13]

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[5]

-

Precise Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[13]

-

Set a slow, controlled heating rate of 1-2°C per minute.[13] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

-

Observe the sample through the magnified viewport.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts, and the sample is completely liquid.

-

The melting point is reported as the range T₁ - T₂. For 2'-aminoacetophenone, a pure sample should melt sharply around 20°C.[3][6][7]

-

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

Given the high boiling point of 2'-aminoacetophenone at atmospheric pressure (250-252°C), determination is often performed under reduced pressure to prevent potential decomposition.[1][2] However, for micro-scale samples common in research, a micro-boiling point determination method is highly effective and requires minimal material.

Causality and Principles: The Siwoloboff Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Siwoloboff method is a micro-scale technique that cleverly identifies this equilibrium point.[14][15] A small sample is heated with an inverted, sealed capillary tube inside.

-

Heating Phase: As the temperature rises, the air trapped in the inverted capillary expands, and the liquid's vapor pressure increases, causing a stream of bubbles to exit the capillary.

-

Equilibrium Point: When the liquid's temperature reaches its boiling point, the vapor pressure inside the capillary equals the external pressure. At this point, the stream of bubbles becomes rapid and continuous.[15]

-

Cooling Phase: When heating is stopped, the temperature begins to fall. The moment the external pressure becomes greater than the vapor pressure inside the capillary, the liquid is drawn back into the small tube. This precise temperature is the boiling point.[14]

Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This protocol is suitable for determining the boiling point of small liquid samples (30-500 µL).[16][17]

-

Apparatus Assembly:

-

Place approximately 0.25-0.5 mL of liquid 2'-aminoacetophenone into a small-diameter test tube (fusion tube).[15]

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this capillary tube, open-end down, into the fusion tube containing the sample.[14]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[14]

-

-

Measurement:

-

Begin heating the bath gently and with continuous stirring.

-

Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as trapped air expands.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's lower end. This indicates the sample has reached its boiling point.[15]

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording:

-

Watch the capillary tube closely as the apparatus cools.

-

The moment the bubbling stops and the liquid is drawn up into the capillary tube, record the temperature. This is the boiling point.[14]

-

Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

References

- 2-Aminoacetophenone - Grokipedia. Grokipedia.

- Siwoloboff method. Wikipedia.

- Determination of Boiling Point Using Siwoloboff's Method. Filo.

- 2-Aminoacetophenone - 551-93-9, C8H9NO, density, melting point, boiling point. ChemSynthesis.

- Melting point determin

- 2'-Aminoacetophenone. CHEMICAL POINT.

- 4.

- Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.

- 2-aminoacetophenone, 551-93-9. The Good Scents Company.

- 2-Aminoacetophenone (CAS 551-93-9). Royalchem.

- Determin

- Measuring the Melting Point. Westlab Canada.

- Experiment 1 - Melting Points. University of Missouri-St. Louis.

- Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.

- 551-93-9 | CAS D

- 2-AMINO ACETOPHENONE CAS No 551-93-9. CDH Fine Chemical.

- 2-Aminoacetophenone CAS#: 551-93-9. ChemicalBook.

- 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Loba Chemie.

- Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo.

- 2-Aminoacetophenone | 551-93-9. ChemicalBook.

- Micro-boiling point measurement. University of Calgary.

- 2'-Aminoacetophenone, 97%. Fisher Scientific.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. royal-chem.com [royal-chem.com]

- 3. 2-Aminoacetophenone CAS#: 551-93-9 [m.chemicalbook.com]

- 4. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 551-93-9 | CAS DataBase [m.chemicalbook.com]

- 8. 2'-Aminoacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. westlab.com [westlab.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 15. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Theoretical Guide to the Tautomerism of 2-Anilinoacetophenone and its Derivatives

Introduction: The Significance of Tautomerism in Molecular Scaffolds

2-Anilinoacetophenone and its structural analogues represent a class of compounds with significant synthetic utility, serving as precursors in the synthesis of various heterocyclic systems. The inherent structural flexibility of these molecules, specifically their capacity to exist in different tautomeric forms, is a critical determinant of their chemical reactivity, physical properties, and, where applicable, their biological activity. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, often involving the migration of a proton, is a fundamental concept in organic chemistry.[1][2] In the context of drug development, the specific tautomeric form of a molecule can profoundly influence its ability to bind to a biological target, its solubility, and its metabolic stability.[1]

This guide provides an in-depth exploration of the tautomerism of 2-anilinoacetophenone, focusing on the theoretical and computational methodologies used to elucidate the relative stabilities and electronic properties of its tautomers. We will delve into the causality behind the choice of computational methods, present a validated protocol for theoretical analysis, and synthesize these findings with experimental observations to provide a holistic understanding of this phenomenon.

The Tautomeric Landscape of 2-Anilinoacetophenone

2-Anilinoacetophenone can primarily exist in two tautomeric forms: the keto-enamine form and the enol-imine form. The equilibrium between these two forms is dictated by a proton transfer event, as illustrated below.

-